molecular formula C11H6Br2N2O B012169 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 101927-49-5

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol

Cat. No. B012169
CAS RN: 101927-49-5
M. Wt: 341.99 g/mol
InChI Key: UNIUKKWPGRGSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the indole family and has been synthesized using different methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol in lab experiments is its potential as a fluorescent probe for imaging applications. It has also shown potential as an anti-cancer and anti-inflammatory agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the study of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for imaging applications. Additionally, studies could focus on improving the solubility and bioavailability of this compound for in vivo applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has been achieved using different methods. One of the most common methods involves the reaction of 5,7-dibromoindole with 2,3-epoxypropyl alcohol in the presence of a strong acid catalyst. The reaction yields this compound as the major product. Other methods involve the use of different reagents and catalysts to achieve the synthesis of this compound.

Scientific Research Applications

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has shown potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.

properties

CAS RN

101927-49-5

Molecular Formula

C11H6Br2N2O

Molecular Weight

341.99 g/mol

IUPAC Name

5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H6Br2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H

InChI Key

UNIUKKWPGRGSRQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br

Canonical SMILES

C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br

Other CAS RN

101927-49-5

synonyms

7-bromoeudistomine D
bromo-eudistomin D

Origin of Product

United States

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